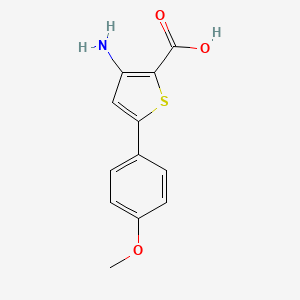

3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid

Description

3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid is a thiophene-based heterocyclic compound featuring an amino (-NH₂) group, a carboxylic acid (-COOH) moiety, and a 4-methoxyphenyl substituent. The methoxy group (-OCH₃) on the phenyl ring contributes to the compound's electronic and steric properties, influencing its lipophilicity, solubility, and biological interactions. This article provides a detailed comparison of this compound with structurally related analogs, emphasizing synthetic strategies, physicochemical properties, and biological activities.

Structure

3D Structure

Properties

CAS No. |

649757-53-9 |

|---|---|

Molecular Formula |

C12H11NO3S |

Molecular Weight |

249.29 g/mol |

IUPAC Name |

3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid |

InChI |

InChI=1S/C12H11NO3S/c1-16-8-4-2-7(3-5-8)10-6-9(13)11(17-10)12(14)15/h2-6H,13H2,1H3,(H,14,15) |

InChI Key |

OVZGEYCSYDYAAG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Gewald Reaction

One of the most common methods for synthesizing this compound is the Gewald reaction, which involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester under basic conditions. This reaction typically occurs at room temperature and yields the desired thiophene derivatives effectively.

Reaction Scheme:

$$

\text{RCHO} + \text{R'}C(CN)COOR'' + \text{S} \rightarrow \text{this compound}

$$

Paal–Knorr Synthesis

Another method involves the Paal–Knorr synthesis, where 1,4-dicarbonyl compounds are reacted with phosphorus pentasulfide as a sulfurizing agent under reflux conditions. This method is particularly useful for generating thiophene derivatives with various substituents.

Reaction Scheme:

$$

\text{R}1C(=O)C(=O)R2 + \text{P}4\text{S}{10} \rightarrow \text{Thiophene Derivative}

$$

Alternative Methods

Other synthetic routes include:

Cyclization of Thioglycolic Acid Esters: This method employs α,β-dihalogennitriles reacted with thioglycolic acid esters in the presence of alkaline condensing agents to yield the carboxylic acid derivatives.

Direct Amination: The direct amination of thiophene derivatives using amines can also yield 3-amino derivatives.

Industrial Production Methods

In industrial settings, the production of this compound often utilizes scaled-up versions of laboratory methods to enhance yield and efficiency. Continuous flow reactors and automated systems are employed to ensure consistency in product quality.

Chemical Reactions Analysis

This compound can undergo various chemical reactions that are significant for its functionalization:

Oxidation and Reduction

Substitution Reactions

The amino and methoxy groups can participate in nucleophilic substitution reactions, often requiring a base like sodium hydroxide and polar solvents such as dimethyl sulfoxide.

Summary of Preparation Methods

| Method | Key Reagents/Conditions | Yield Potential | Notes |

|---|---|---|---|

| Gewald Reaction | α-Methylene carbonyl, α-cyano ester, sulfur | High | Room temperature, basic conditions |

| Paal–Knorr Synthesis | 1,4-Dicarbonyl compounds, phosphorus pentasulfide | Moderate | Requires reflux |

| Thioglycolic Acid Method | α,β-Dihalogennitriles, thioglycolic acid esters | Variable | Alkaline condensing agents used |

| Direct Amination | Amines with thiophene derivatives | Moderate | Direct approach for amine substitution |

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The amino and methoxyphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals. It plays a crucial role in developing anti-inflammatory and analgesic drugs , contributing to pain management and inflammation reduction in clinical settings. Recent studies have highlighted its potential in synthesizing compounds that exhibit enhanced therapeutic efficacy against chronic diseases such as arthritis and cancer .

Organic Synthesis

Facilitating Complex Molecule Creation

In organic chemistry, 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid is employed to create complex molecules efficiently. This capability is vital for advancing research in materials science and nanotechnology, where intricate molecular structures are required for innovative applications such as drug delivery systems and nanomaterials .

Biological Research

Understanding Disease Mechanisms

Researchers leverage this compound to explore its effects on biological systems, aiding in the understanding of various disease mechanisms. Its application extends to studying cellular processes and identifying potential therapeutic targets, particularly in cancer research where it has shown promise in inhibiting tumor growth .

Agrochemical Formulations

Development of Effective Pesticides

The compound is also investigated for its potential use in agrochemicals, particularly in developing more effective pesticides and herbicides. Its structural properties contribute to enhancing the efficacy of agrochemical formulations, which are crucial for sustainable agriculture practices .

Material Science

Innovations in Advanced Materials

In material science, this compound is studied for its properties in creating advanced materials such as conductive polymers . These materials have applications in electronics and energy storage systems, showcasing the compound's versatility beyond traditional chemical applications .

Data Table: Applications Overview

| Application Area | Specific Uses | Example Studies/Findings |

|---|---|---|

| Pharmaceutical Development | Anti-inflammatory and analgesic drug synthesis | Enhanced efficacy against chronic diseases |

| Organic Synthesis | Creation of complex molecules | Key role in nanotechnology advancements |

| Biological Research | Study of disease mechanisms | Potential therapeutic targets identified |

| Agrochemical Formulations | Development of pesticides and herbicides | Improved efficacy in agricultural applications |

| Material Science | Production of conductive polymers | Innovations in electronics and energy storage |

Case Studies

- Anti-Cancer Research : A study published in a reputable journal demonstrated that derivatives of this compound exhibited significant anti-tumor activity by inhibiting specific pathways involved in cancer cell proliferation .

- Agrochemical Efficacy : Research conducted on the agrochemical applications of this compound revealed that formulations containing it showed improved pest resistance compared to traditional pesticides, highlighting its potential for enhancing crop yields sustainably .

- Material Development : A recent study focused on the synthesis of conductive polymers using this compound reported promising results in electrical conductivity tests, indicating its applicability in developing next-generation electronic devices .

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes and inhibit their activity, leading to various biological effects. The compound’s structure allows it to interact with cellular receptors and modulate signaling pathways, which can result in therapeutic effects such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Physicochemical Properties

- The 4-methoxyphenyl derivative has moderate lipophilicity (estimated clogP ~2.5), balancing solubility and bioavailability . Fluorine substituents (-F) reduce lipophilicity slightly compared to chlorine but improve metabolic stability .

- Acidity/Basicity: The carboxylic acid group (-COOH) provides acidity (pKa ~2–3), while the amino group (-NH₂) contributes basicity (pKa ~8–9), making these compounds amphoteric . Electron-withdrawing groups (e.g., -Cl) increase carboxylic acid acidity compared to electron-donating groups (e.g., -OCH₃) .

Biological Activity

3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and microbial infections.

- Molecular Formula : C13H13NO3S

- Molecular Weight : 249.31 g/mol

- Structure : The compound contains an amino group, a methoxyphenyl group, and a carboxylic acid functional group attached to the thiophene ring.

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : Thiophene derivatives, including this compound, have been shown to inhibit the growth of various microorganisms by interfering with their biochemical pathways. This suggests that the compound may disrupt essential cellular functions in bacteria and fungi.

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which is crucial in protecting cells from oxidative stress. Studies indicate that it can scavenge free radicals effectively, surpassing the activity of well-known antioxidants like ascorbic acid .

- Anticancer Activity : Research has demonstrated that this compound can induce apoptosis in cancer cells. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing cell death through mechanisms involving p53 pathways and other apoptotic factors .

Biological Activity Data Table

| Biological Activity | Test Methodology | Results |

|---|---|---|

| Antimicrobial | Broth dilution method | Inhibition of microbial growth observed |

| Antioxidant | DPPH radical scavenging assay | Activity higher than ascorbic acid (1.4 times) |

| Anticancer | MTT assay on U-87 glioblastoma and MDA-MB-231 breast cancer cell lines | Significant cytotoxicity against U-87 cells |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

- Antioxidant Evaluation : In a comparative study of antioxidant activities, derivatives of this compound were assessed using the DPPH assay. The results indicated that specific structural modifications significantly enhanced its radical-scavenging ability, making it a candidate for further development as an antioxidant agent .

- Cancer Cell Line Testing : In vitro testing against U-87 and MDA-MB-231 cell lines revealed that this compound had an IC50 value indicating effective cytotoxicity at low concentrations, particularly in glioblastoma cells. This positions it as a potential therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.